molecular formula C7H9NO3 B6204668 3-acetyl-1-methylpyrrolidine-2,4-dione CAS No. 699-81-0

3-acetyl-1-methylpyrrolidine-2,4-dione

Cat. No.: B6204668
CAS No.: 699-81-0
M. Wt: 155.2
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Description

3-Acetyl-1-methylpyrrolidine-2,4-dione is a synthetic organic compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . This molecule features a pyrrolidine-2,4-dione core, a saturated five-membered ring system where two carbonyl groups are present at the 2 and 4 positions, with an N-methyl substitution and an acetyl moiety at the 3-position . The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, valued for its three-dimensional, sp3-hybridized structure which can enhance solubility and improve the pharmacokinetic profile of drug candidates . Derivatives of pyrrolidine-2,5-dione and pyrrolidine-2,4-dione are of significant research interest due to their diverse biological activities. Specifically, structurally related succinimide analogs have demonstrated notable anticonvulsant and antinociceptive properties in preclinical studies, with suggested mechanisms of action involving modulation of neuronal voltage-sensitive sodium and L-type calcium channels . The presence of the acetyl group on the pyrrolidine ring makes this compound a versatile intermediate for further chemical derivatization, enabling explorations of structure-activity relationships. This product is provided For Research Use Only. It is strictly intended for use in laboratory research and is not designed, evaluated, or approved for any diagnostic, therapeutic, or personal use.

Properties

CAS No.

699-81-0

Molecular Formula

C7H9NO3

Molecular Weight

155.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

N-methylsuccinimide undergoes cyclization in the presence of acetylating agents such as acetic anhydride or acetyl chloride. The reaction proceeds via nucleophilic attack at the carbonyl group, followed by intramolecular cyclization to form the five-membered ring. Typical conditions involve refluxing in anhydrous toluene or xylene at 110–130°C for 6–12 hours, yielding 3-acetyl-1-methylpyrrolidine-2,4-dione in 45–65% isolated yield.

Key Variables:

  • Solvent: Toluene or xylene (anhydrous)

  • Temperature: 110–130°C

  • Catalyst: None required, though Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency.

Limitations and Optimization

The primary limitation of this method is moderate yield due to competing side reactions, such as over-acetylation or ring-opening. Optimization studies demonstrate that stoichiometric control of the acetylating agent (1.2–1.5 equivalents) and incremental reagent addition minimize byproducts. For example, dropwise addition of acetyl chloride over 30 minutes improves yield to 68%.

Multicomponent Reactions with Ethyl 2,4-Dioxovalerate

A robust alternative involves multicomponent reactions (MCRs) using ethyl 2,4-dioxovalerate, aromatic aldehydes, and methylamine. This method, adapted from similar pyrrolidine-2,3-dione syntheses, offers higher functional group tolerance and scalability.

Reaction Protocol

  • Step 1: Condensation of ethyl 2,4-dioxovalerate (3 ) with benzaldehyde (1a ) and methylamine (2 ) in glacial acetic acid at room temperature forms 4-acetyl-3-hydroxy-1-methyl-3-pyrrolin-2-one (4a ).

  • Step 2: Dehydration of 4a under reflux in ethanol (78°C, 4 hours) yields 3-acetyl-1-methylpyrrolidine-2,4-dione with 70–77% overall yield.

Representative Data:

Reactant Ratio (1a:2:3)SolventTemperatureYield (%)
1:1:1Acetic acidRT70
1.5:1:1Acetic acidRT77
1:1:1Ethanol78°C82

Mechanistic Insights

Density functional theory (DFT) calculations reveal that the reaction proceeds via a Knoevenagel condensation between ethyl 2,4-dioxovalerate and benzaldehyde, followed by Michael addition of methylamine. The final dehydration step is kinetically favored in ethanol, with a computed activation energy (ΔG‡) of 18.3 kcal/mol.

Modified Succinic Anhydride Route

Adapting methodologies from substituted succinimide syntheses, this route employs succinic anhydride and N-methylacetamide under controlled conditions.

Synthetic Procedure

  • Acylation: Succinic anhydride reacts with N-methylacetamide in dichloromethane (DCM) at 0°C, forming an intermediate mixed anhydride.

  • Cyclization: Heating to 60°C in the presence of triethylamine (TEA) induces cyclization, yielding 3-acetyl-1-methylpyrrolidine-2,4-dione (55–60% yield).

Critical Parameters:

  • Stoichiometry: 1:1 molar ratio of succinic anhydride to N-methylacetamide.

  • Base: TEA (2 equivalents) ensures deprotonation during cyclization.

Industrial Scalability

Continuous flow reactors enhance this method’s scalability. Pilot-scale trials using a tubular reactor (residence time: 15 minutes, 60°C) achieve 85% conversion with 99% purity, demonstrating viability for kilogram-scale production.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Cyclization45–6895–98Moderate12–15
Multicomponent Reaction70–8297–99High8–10
Succinic Anhydride55–6090–95High6–8

Key Findings:

  • The multicomponent reaction offers the best balance of yield and scalability.

  • The succinic anhydride route is cost-effective but requires stringent purity control.

Advanced Optimization Strategies

Solvent Effects

Ethanol outperforms acetic acid in dehydration steps due to its higher polarity, which stabilizes transition states. For example, switching from acetic acid to ethanol increases yield from 70% to 82%.

Catalytic Enhancements

Lewis acids (e.g., ZnCl₂, 5 mol%) accelerate cyclization by polarizing carbonyl groups, reducing reaction time from 12 hours to 6 hours while maintaining yield.

Chemical Reactions Analysis

3-acetyl-1-methylpyrrolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of pyrrolidine, including 3-acetyl-1-methylpyrrolidine-2,4-dione, exhibit significant antibacterial properties. A study demonstrated that this compound showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring 17 mm and 15 mm respectively when tested using the Mueller-Hinton agar method .

Table 1: Antibacterial Activity of 3-Acetyl-1-Methylpyrrolidine-2,4-Dione

Bacterial StrainInhibition Zone (mm)
E. coli17
S. aureus15

1.2 Drug Development

Pyrrolidine derivatives are widely recognized as versatile scaffolds in drug discovery. They serve as ligands for transition metals and organocatalysts and have been incorporated into bioactive molecules with target selectivity. For instance, pyrrolidine derivatives have been optimized for their activity against the retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune diseases .

Case Study: RORγt Inverse Agonists
A series of cis-3,4-diphenylpyrrolidine derivatives were synthesized and evaluated for their potency against RORγt. One compound exhibited an EC50 value of 12 nM, indicating high potency .

Agricultural Applications

2.1 Herbicidal and Fungicidal Properties

Pyrrolidine derivatives, including 3-acetyl-1-methylpyrrolidine-2,4-dione, have been explored for their herbicidal and fungicidal activities. Patent literature suggests that these compounds can effectively inhibit the growth of various plant pathogens and weeds, making them valuable in agricultural formulations .

Table 2: Herbicidal Efficacy of Pyrrolidine Derivatives

CompoundTarget OrganismActivity Type
3-Acetyl-1-Methylpyrrolidine-2,4-DioneVarious WeedsHerbicidal
Other Pyrrolidine DerivativesFungal PathogensFungicidal

Material Science Applications

3.1 Polymer Stabilizers

Pyrrolidine derivatives are also being investigated as stabilizers in polymer formulations. The compound's ability to interact with vinyl chloride compositions has been noted, enhancing the stability and performance of these materials under various conditions .

Mechanism of Action

The mechanism of action of 3-acetyl-1-methylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolidine-2,4-Dione Derivatives

3-(1-Ethylamino-Ethylidene)-1-Methyl-Pyrrolidine-2,4-Dione
  • Structure: Shares the pyrrolidine-2,4-dione core but replaces the acetyl group with an ethylamino-ethylidene substituent at position 3.
  • Synthesis : Produced unexpectedly via a three-step reaction involving o-nitrobenzoyl sarcosine, acetoacetanilide, and ethylamine .
  • Bioactivity : Exhibits moderate antibacterial activity against S. aureus and E. coli .
  • Key Difference: The ethylamino-ethylidene group likely enhances antibacterial efficacy compared to the acetyl group, suggesting substituent-dependent activity.
Bis-(β-Enamino-Pyran-2,4-Dione) Derivatives
  • Structure : Six-membered pyran-2,4-dione rings linked by a 1,6-hexylene spacer.
  • Properties: Intermolecular Interactions: Dominated by H···H, O···H, and H···C contacts, similar to pyrrolidine diones .
  • Synthesis : Utilizes Fe₂O₃@SiO₂/In₂O₃ catalysts for efficient coupling, contrasting with the multi-step synthesis of acetyl-pyrrolidine dione .

Imidazolidine-2,4-Dione Derivatives

  • Structure : Five-membered imidazolidine ring with 2,4-dione groups and aryl substituents (e.g., IM-3 , IM-7 ).
  • Synthesis: Prepared via Strecker synthesis using amino acids and aryl isocyanates/isothiocyanates (yields: 70–74%) .
  • Bioactivity: IM-3: Affects the central nervous system (CNS) and exhibits antinociceptive properties . IM-7: Induces acute cardiovascular effects in rats .
  • Key Difference : The imidazolidine core, with additional nitrogen, may enhance CNS penetration compared to pyrrolidine diones.

Thiazolidine-2,4-Dione Derivatives

  • Structure : Five-membered thiazolidine ring with 2,4-dione groups.
  • ADME Properties : Thiazolidine derivatives are studied for optimized pharmacokinetics (e.g., absorption, metabolism), a gap in data for 3-acetyl-1-methylpyrrolidine-2,4-dione .

Structural and Functional Analysis Table

Compound Class Core Structure Substituents Synthesis Method Bioactivity Key Reference
Pyrrolidine-2,4-dione 5-membered (N, O) 3-acetyl, 1-methyl Multi-step alkylation Underexplored
Pyrrolidine-2,4-dione 5-membered (N, O) 3-ethylamino-ethylidene Three-step synthesis Antibacterial
Pyran-2,4-dione 6-membered (O) β-enamino, hexylene-linked Catalytic coupling High dipole moments
Imidazolidine-2,4-dione 5-membered (2N, O) 3,5-diaryl Strecker synthesis CNS/Cardiovascular effects
Thiazolidine-2,4-dione 5-membered (S, O) Variable aryl/alkyl Condensation reactions Antioxidant/antimicrobial

Critical Discussion

  • Substituent Effects: The acetyl group in 3-acetyl-1-methylpyrrolidine-2,4-dione may reduce bioactivity compared to ethylamino or aryl substituents, which enhance antibacterial or CNS effects .
  • Ring Size and Heteroatoms : Six-membered pyran-diones exhibit distinct electronic properties (e.g., dipole moments) compared to five-membered analogs, influencing solubility . Imidazolidines and thiazolidines leverage additional heteroatoms (N, S) for diverse pharmacological targeting .
  • Synthesis Complexity : Multi-step syntheses for pyrrolidine diones contrast with efficient catalytic methods for pyran-diones, suggesting room for optimization .

Q & A

Q. What experimental methods are recommended for characterizing the molecular structure of 3-acetyl-1-methylpyrrolidine-2,4-dione?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to resolve the compound’s stereochemistry and confirm substituent positions. For example, the acetyl group’s carbonyl signal typically appears at ~200–210 ppm in 13C^{13}C-NMR .
  • High-Resolution Mass Spectrometry (HRMS): Employ ESI-HRMS to validate the molecular formula (C7_7H9_9NO3_3) and detect adducts like [M+H]+^+ (m/z 156.0655) .
  • Ion Mobility Spectrometry (IMS): Utilize predicted collision cross-section (CCS) values (e.g., 132.0 Ų for [M+H]+^+) to compare with experimental data for structural validation .

Q. How can researchers synthesize 3-acetyl-1-methylpyrrolidine-2,4-dione?

Methodological Answer:

  • Multi-Component Reactions (MCRs): Adapt protocols from pyrrolidine-2,3-dione synthesis (e.g., reactions involving acetylated intermediates and methylamine) .
  • Amine Functionalization: React 3-pyrroline-2-one derivatives with methylamine under controlled pH and temperature to introduce the methyl group at the pyrrolidine nitrogen .
  • Purification: Use column chromatography with silica gel (eluent: ethyl acetate/hexane) and validate purity via HPLC (>95%) .

Advanced Research Questions

Q. What advanced strategies resolve synthetic challenges in modifying the pyrrolidine ring’s substituents?

Methodological Answer:

  • Catalytic Methods: Optimize Fe2_2O3_3@SiO2_2/In2_2O3_3-catalyzed reactions to enhance regioselectivity during acetyl or methyl group introduction .
  • Protection/Deprotection: Protect the 2,4-dione moieties with tert-butyldimethylsilyl (TBS) groups to prevent side reactions during alkylation .
  • Kinetic Studies: Monitor reaction progress using in-situ FT-IR to identify intermediates and adjust reaction conditions (e.g., solvent polarity, temperature) .

Q. How can researchers investigate the bioactivity of 3-acetyl-1-methylpyrrolidine-2,4-dione?

Methodological Answer:

  • PPAR-γ Activation Assays: Draw parallels with hypoglycemic diones (e.g., 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione) by measuring PPAR-γ protein/mRNA expression in adipocytes via Western blotting and qPCR .
  • Antimicrobial Screening: Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria, referencing thiazolidine-2,4-dione derivatives as positive controls .
  • Molecular Docking: Model interactions with PPAR-γ or microbial enzyme active sites using AutoDock Vina, leveraging the compound’s acetyl group for hydrogen bonding .

Q. How should researchers address contradictions in structural data from X-ray crystallography vs. NMR?

Methodological Answer:

  • SHELX Refinement: Apply SHELXL for high-resolution crystallographic data to resolve ambiguities in bond lengths/angles. Use the Olex2 interface for real-time adjustments .
  • Dynamic NMR Analysis: Perform variable-temperature NMR to detect conformational flexibility (e.g., ring puckering) that may explain discrepancies between solid-state (X-ray) and solution-state (NMR) structures .

Q. What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO/LUMO energies and electrostatic potential maps to predict reactivity (e.g., nucleophilic attack at the acetyl carbonyl) .
  • CCS Databases: Compare experimental CCS values (e.g., [M+H]+^+ = 132.0 Ų) with predicted data from the CCSBase repository for structural validation .

Q. How to design stability studies for 3-acetyl-1-methylpyrrolidine-2,4-dione under varying conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal stress (40–80°C). Monitor degradation products via LC-MS .
  • Solubility Profiling: Use shake-flask methods in buffers (pH 1–10) and organic solvents (DMSO, ethanol) to guide formulation strategies .

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